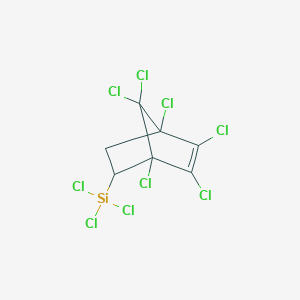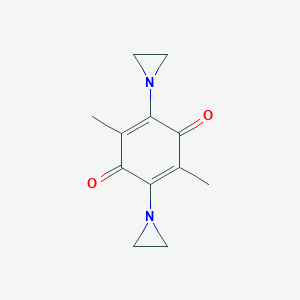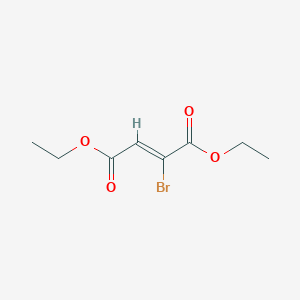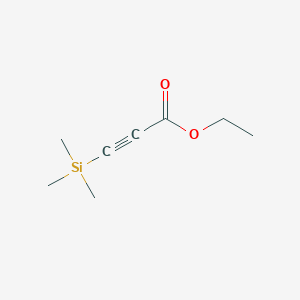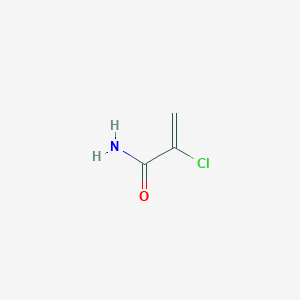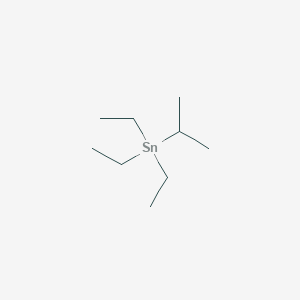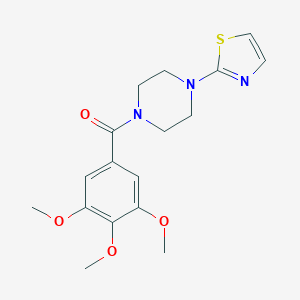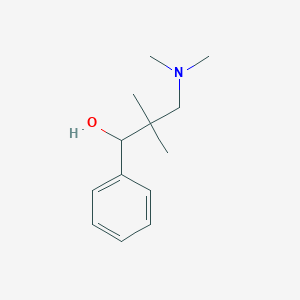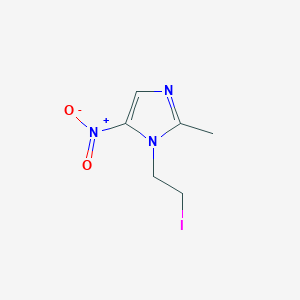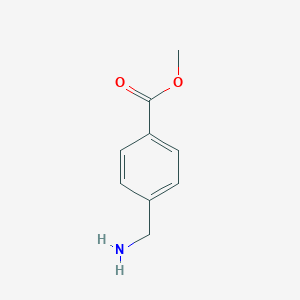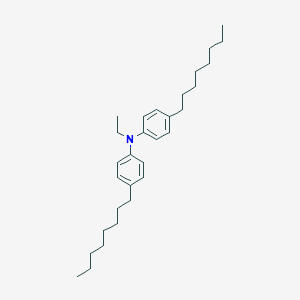
N-Ethyl-4-octyl-N-(4-octylphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-4-octyl-N-(4-octylphenyl)aniline is a chemical compound that belongs to the family of organic compounds known as anilines. It is commonly used in scientific research to study its biochemical and physiological effects on living organisms.
Mecanismo De Acción
The mechanism of action of N-Ethyl-4-octyl-N-(4-octylphenyl)aniline is not fully understood. However, it is believed that the compound interacts with the electronic structure of organic materials and affects their charge transport properties. It has been shown to improve the performance of organic semiconductors, OLEDs, OPVs, and OFETs.
Efectos Bioquímicos Y Fisiológicos
N-Ethyl-4-octyl-N-(4-octylphenyl)aniline has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-hazardous.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Ethyl-4-octyl-N-(4-octylphenyl)aniline in lab experiments is its ability to improve the performance of organic materials. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its cost. It is a relatively expensive compound compared to other organic materials used in research.
Direcciones Futuras
There are several future directions for the research on N-Ethyl-4-octyl-N-(4-octylphenyl)aniline. One direction is the development of new organic semiconductors and their properties. Another direction is the study of the charge transport properties of organic materials. Additionally, the development of new OLEDs, OPVs, and OFETs using this compound is another potential future direction.
Métodos De Síntesis
The synthesis of N-Ethyl-4-octyl-N-(4-octylphenyl)aniline involves the reaction of 4-n-octylphenylamine and ethyl 4-octylbenzoate in the presence of a catalyst. The reaction takes place under reflux conditions in a solvent such as toluene or xylene. The product is then purified by column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
N-Ethyl-4-octyl-N-(4-octylphenyl)aniline has several scientific research applications. It is commonly used in the study of organic semiconductors and their properties. It is also used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Additionally, it is used in the study of charge transport in organic materials and the development of organic field-effect transistors (OFETs).
Propiedades
Número CAS |
19182-05-9 |
|---|---|
Nombre del producto |
N-Ethyl-4-octyl-N-(4-octylphenyl)aniline |
Fórmula molecular |
C30H47N |
Peso molecular |
421.7 g/mol |
Nombre IUPAC |
N-ethyl-4-octyl-N-(4-octylphenyl)aniline |
InChI |
InChI=1S/C30H47N/c1-4-7-9-11-13-15-17-27-19-23-29(24-20-27)31(6-3)30-25-21-28(22-26-30)18-16-14-12-10-8-5-2/h19-26H,4-18H2,1-3H3 |
Clave InChI |
SCZZLKXIDKQDDI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)N(CC)C2=CC=C(C=C2)CCCCCCCC |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)N(CC)C2=CC=C(C=C2)CCCCCCCC |
Otros números CAS |
19182-05-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)
